molecular formula C22H31NOS B14854408 2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide

2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide

Cat. No.: B14854408
M. Wt: 357.6 g/mol
InChI Key: ZHQTWFUVMJMJTC-CFBAGHHKSA-N
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Description

2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a sulfanyl group and a trimethyldodecatrienyl side chain, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The sulfanyl group is introduced through a thiolation reaction, while the trimethyldodecatrienyl side chain is attached via a series of coupling reactions. Common reagents used in these reactions include thiols, halides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzamide core or the side chain.

    Substitution: The benzamide core can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide involves its interaction with specific molecular targets and pathways. The sulfanyl group and the benzamide core play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide is unique due to its specific chemical structure, which combines a benzamide core with a sulfanyl group and a trimethyldodecatrienyl side chain. This unique combination of functional groups contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H31NOS

Molecular Weight

357.6 g/mol

IUPAC Name

2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide

InChI

InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-23-22(24)20-13-5-6-14-21(20)25/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+

InChI Key

ZHQTWFUVMJMJTC-CFBAGHHKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CNC(=O)C1=CC=CC=C1S)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCNC(=O)C1=CC=CC=C1S)C)C)C

Origin of Product

United States

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